Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-
Description
Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)- is a chiral bis-oxazole derivative featuring a phenylphosphinidene bridge connecting two 2,1-phenylene units. Each oxazole ring is substituted at the 4-position with a tert-butyl group (1,1-dimethylethyl) and exists in the 4,5-dihydro form, with stereochemical control at the 4 and 4' positions (S configuration). This compound is likely synthesized via multi-step reactions involving phosphorus precursors and oxazole ring formation, analogous to methods described for structurally related bis-oxazoles (e.g., alkylation of oxazole intermediates in basic media, as seen in ).
Properties
Molecular Formula |
C32H37N2O2P |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
bis[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenylphosphane |
InChI |
InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3 |
InChI Key |
BXNPGTKDUBOISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Hydroxyamides
A common route involves reacting α-hydroxyamide precursors with dehydrating agents. For example:
- Substrate : tert-Butyl-substituted α-hydroxyamide (derived from tert-leucine or analogous amino alcohols).
- Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate cyclodehydration.
- Conditions : Reflux in dichloromethane or toluene.
Example Reaction :
$$
\text{α-Hydroxyamide} \xrightarrow{\text{POCl}_3, \Delta} \text{4-(tert-Butyl)-4,5-dihydrooxazole} \quad
$$
Van Leusen Oxazole Synthesis
Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazoles under basic conditions. For dihydrooxazoles, α,β-unsaturated aldehydes are preferred:
$$
\text{RCHO + TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{Dihydrooxazole} \quad
$$
This method is advantageous for introducing electron-withdrawing groups but requires optimization for sterically hindered tert-butyl substituents.
Phenylphosphinidene Bridge Installation
The central phenylphosphinidene group links two oxazoline units via Pd-catalyzed cross-coupling or phosphine oxide reduction.
Palladium-Catalyzed Coupling
- Substrates : Brominated oxazolines and phenylphosphine boranes.
- Catalyst : Pd₂(dba)₃ with Xantphos ligand.
- Conditions : Toluene, 110°C, 24 hours.
Example Reaction :
$$
2\,\text{Oxazoline-Br} + \text{PhPH}2 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{Xantphos}} \text{Bridged product} \quad
$$
Phosphine Oxide Reduction
Phenylbis(oxazoline)phosphine oxide is reduced to the phosphinidene using silanes or BH₃:
$$
\text{PhP(O)(Oxazoline)}2 \xrightarrow{\text{BH}3\cdot\text{THF}} \text{PhP(Oxazoline)}_2 \quad
$$
Key Data and Optimization
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity and reaction pathways. Additionally, its phosphanyl groups can participate in electron transfer processes, modulating biochemical and chemical reactions .
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its phenylphosphinidene bridge , which contrasts with carbon-based bridges in other bis-oxazoles (Table 1). Key structural differences include:
Table 1: Structural Comparison of Bis-Oxazole Derivatives
Key Observations:
- Bridge Type : The phenylphosphinidene bridge in the target compound provides a trivalent phosphorus center , enhancing electron-donating capacity compared to carbon bridges (e.g., cyclopentylidene or ethylidene). This feature is critical in catalysis, where phosphorus ligands modulate metal center reactivity .
- Substituents: The tert-butyl groups in the target compound introduce greater steric bulk compared to phenyl or isopropyl substituents in analogs (). This can influence solubility in nonpolar solvents and steric shielding in catalytic applications.
- Stereochemistry: The (4S,4'S) configuration ensures enantioselectivity, similar to (4R,4'R)-configured cyclopentylidene derivatives (), but contrasts with monomeric phosphino-oxazoles () that lack a bis-oxazole framework.
Biological Activity
Oxazoles are a class of heterocyclic compounds known for their diverse biological activities. The compound 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)- is a specific oxazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structure and Properties
The structure of the compound can be summarized as follows:
- Core Structure : Oxazole ring system
- Substituents : Phenylphosphinidene and tert-butyl groups
- Configuration : (4S,4'S)- indicates specific stereochemistry which may influence biological activity.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial and fungal strains.
Antibacterial Activity
Research indicates that oxazole derivatives exhibit potent antibacterial effects. For example:
- In vitro Studies : Compounds similar to the one discussed have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. In comparative studies, some oxazole derivatives showed higher efficacy than standard antibiotics like ampicillin and ciprofloxacin .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 21b | 24 | S. aureus |
| 18 | 22 | E. coli |
| Ampicillin | 22 | Various |
Antifungal Activity
The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger. For instance:
| Compound | MIC (µg/ml) | Fungal Strain |
|---|---|---|
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | A. niger |
These findings suggest that oxazole derivatives could serve as effective agents in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.
The anticancer activity is often attributed to the ability of oxazole derivatives to inhibit key cellular processes such as cell division and apoptosis in cancer cells. For example:
- VEGFR2 Kinase Inhibition : Certain oxazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antibacterial Efficacy : A series of oxazole derivatives were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that some compounds exhibited MIC values lower than traditional antibiotics, suggesting a promising avenue for drug development .
- Anticancer Screening : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the optimal green synthesis methods for preparing chiral bis(oxazole) derivatives like this compound?
Green synthesis approaches minimize toxic byproducts and enhance reaction efficiency. Recommended methods include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enabling rapid, uniform heating .
- Ionic liquids or deep-eutectic solvents : Enhance solubility and recyclability while reducing environmental impact .
- Catalyst-supported systems : Use heterogeneous catalysts (e.g., silica-supported acids) to facilitate easier purification . Example workflow : Combine substituted benzaldehyde derivatives with amino precursors under microwave irradiation (100–150°C, 20–30 min) in ionic liquids, followed by column chromatography for purification.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing single-crystal diffraction patterns. Ensure crystals are grown under inert conditions to prevent oxidation .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose-based columns) with UV detection .
- Circular Dichroism (CD) : Correlates electronic transitions with stereochemical assignments by comparing experimental spectra to computational predictions .
Q. What spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with diastereotopic protons in the 4,5-dihydrooxazole ring appearing as distinct doublets .
- ³¹P NMR : Confirms the presence and coordination state of the phenylphosphinidene bridge (δ ~0–30 ppm for P(III)) .
Q. What are common synthetic challenges in achieving high enantiopurity?
- Racemization during purification : Avoid high temperatures during solvent removal; use low-temperature recrystallization with chiral resolving agents .
- Impurity from phosphine oxidation : Perform reactions under argon/nitrogen and use degassed solvents to stabilize the phenylphosphinidene moiety .
Advanced Research Questions
Q. How does the phenylphosphinidene ligand influence catalytic activity in asymmetric reactions?
The ligand’s π-accepting ability and steric bulk from tert-butyl groups enhance enantioselectivity in metal-catalyzed reactions (e.g., hydrogenation or cross-couplings):
- Steric effects : The 4-(1,1-dimethylethyl) groups create a chiral pocket, favoring substrate approach from a specific face .
- Electronic effects : The phosphine-phosphinidene bridge modulates electron density at the metal center, improving turnover frequency . Experimental design : Compare catalytic performance (ee, yield) with analogous ligands lacking tert-butyl or phosphinidene groups .
Q. How can computational methods predict stereochemical outcomes in reactions involving this compound?
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity (e.g., Gibbs free energy differences between diastereomeric pathways) .
- Molecular docking : Simulates interactions between the ligand and metal centers (e.g., Pd, Rh) to optimize catalyst-substrate orientation . Example workflow : Use Gaussian or ORCA software to calculate ΔΔG‡ values for competing transition states, correlating with experimental ee .
Q. How to resolve contradictions in reported enantiomeric excess (ee) values for reactions catalyzed by this compound?
- Standardize reaction conditions : Control variables like temperature, solvent polarity, and metal precursor (e.g., [Rh(cod)₂]⁺ vs. [Ir(COD)Cl]₂) .
- Cross-validate analytical methods : Compare ee values from chiral HPLC, CD, and NMR chiral shift reagents to rule out measurement artifacts .
Q. How to design experiments to study the compound’s stability under catalytic conditions?
- Kinetic profiling : Monitor decomposition via in-situ ³¹P NMR to track phosphine oxidation or ligand dissociation .
- Variable-temperature studies : Use DSC/TGA to assess thermal stability and identify degradation thresholds (>150°C common for oxazoles) .
- Accelerated aging tests : Expose the compound to O₂/moisture and analyze ee retention over time to optimize storage conditions (e.g., inert gas, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
